molecular formula C18H14BrN5O B2712790 3-(4-bromophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893921-29-4

3-(4-bromophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2712790
CAS RN: 893921-29-4
M. Wt: 396.248
InChI Key: YZWSXVXBZNWMRV-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-6-(1-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its potential as a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .


Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . Further analysis would require more specific information or advanced computational tools.


Chemical Reactions Analysis

The compound has been found to potently inhibit USP28, showing selectivity over other proteins like USP7 and LSD1 . It binds to USP28 in gastric cancer cells and affects its protein levels .

Mechanism of Action

The compound works by reversibly binding to USP28 and directly affecting its protein levels. This inhibits the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

properties

IUPAC Name

3-(4-bromophenyl)-6-(1-phenylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O/c1-12(13-5-3-2-4-6-13)23-11-20-17-16(18(23)25)21-22-24(17)15-9-7-14(19)8-10-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWSXVXBZNWMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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